tert-butyl N-[1-(oxiran-2-yl)-2-(4-phenylmethoxyphenyl)ethyl]carbamate is a chemical compound with significant implications in pharmaceutical research, particularly as a potential antiviral agent. Its structure features a tert-butyl group, an epoxide (oxirane) moiety, and a carbamate functional group, which contribute to its biological activity.
The synthesis of tert-butyl N-[1-(oxiran-2-yl)-2-(4-phenylmethoxyphenyl)ethyl]carbamate typically involves several steps:
The reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving high yields and purity of the target compound. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of tert-butyl N-[1-(oxiran-2-yl)-2-(4-phenylmethoxyphenyl)ethyl]carbamate can be represented as follows:
CC(C)(C)OC(=O)N[C@@H](Cc1ccccc1)[C@H]2CO2
InChI=1S/C15H21NO3/c1-15(2,3)19-14(17)16-12(13-10-18-13)9-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,16,17)/t12-,13+/m0/s1
The structure features a tert-butyl group attached to a nitrogen atom in the carbamate linkage and an epoxide group adjacent to a phenylethyl moiety.
The accurate mass of the compound is 263.1521 g/mol . The presence of both the oxirane ring and phenyl groups suggests potential interactions with biological targets.
tert-butyl N-[1-(oxiran-2-yl)-2-(4-phenylmethoxyphenyl)ethyl]carbamate can participate in various chemical reactions:
These reactions are typically monitored using chromatographic methods to assess product formation and yield.
The mechanism of action for tert-butyl N-[1-(oxiran-2-yl)-2-(4-phenylmethoxyphenyl)ethyl]carbamate primarily involves its interaction with biological macromolecules such as proteins or nucleic acids. The epoxide moiety is known for its ability to form covalent bonds with nucleophilic sites on these macromolecules, potentially leading to inhibition of viral replication or other biological processes.
Studies suggest that compounds with similar structures exhibit antiviral activity by interfering with viral entry or replication mechanisms . Further research is required to elucidate the specific pathways affected by this compound.
The physical properties of tert-butyl N-[1-(oxiran-2-yl)-2-(4-phenylmethoxyphenyl)ethyl]carbamate include:
Key chemical properties include:
Relevant data from studies indicate that similar compounds exhibit varying degrees of stability based on structural modifications .
tert-butyl N-[1-(oxiran-2-yl)-2-(4-phenylmethoxyphenyl)ethyl]carbamate has potential applications in:
CAS No.: 114507-35-6
CAS No.: 16903-37-0
CAS No.: 496-03-7
CAS No.: 37841-04-6
CAS No.: 569674-13-1
CAS No.: 84285-33-6